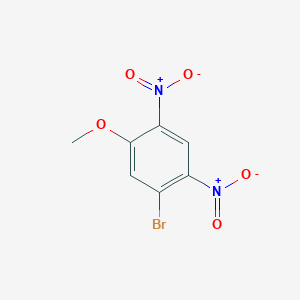

1-Bromo-5-methoxy-2,4-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-methoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWRIKZBWQUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398287 | |

| Record name | 1-Bromo-5-methoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181995-71-1 | |

| Record name | 1-Bromo-5-methoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to offer valuable insights for research and development.

Core Chemical Properties

| Property | This compound | 1-Bromo-2,4-dinitrobenzene (Analog) |

| Molecular Formula | C₇H₅BrN₂O₅[1] | C₆H₃BrN₂O₄[2][3] |

| Molecular Weight | 277.03 g/mol [4] | 247.00 g/mol [2][3] |

| Appearance | Yellow Solid[1] | Yellow Crystalline Solid[5] |

| Melting Point | Data not available | 71-73 °C[2][5] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMSO (100 mg/ml)[1] | Partly miscible in water[5] |

| CAS Number | 181995-71-1[4] | 584-48-5[2][3] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, its synthesis can be inferred from standard nitration reactions of substituted bromobenzenes. The general approach would likely involve the nitration of a bromo-methoxy-benzene precursor.[6] The reactivity of this compound is dominated by the two electron-withdrawing nitro groups, which activate the benzene ring for nucleophilic aromatic substitution (SNAr).[6] The bromine atom serves as a good leaving group in such reactions. The methoxy group, being an electron-donating group, can also influence the regioselectivity of substitution reactions.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following represents a generalized protocol for the synthesis of a dinitrobromobenzene derivative, which could be adapted by researchers.

General Protocol for Nitration of a Brominated Aromatic Compound:

-

Dissolution: Dissolve the starting bromo-aromatic compound in a suitable solvent, such as glacial acetic acid.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.

-

Quenching: Pour the reaction mixture into ice water to precipitate the product.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dinitrobromobenzene derivative.

Signaling Pathway Inhibition: Targeting Endoplasmic Reticulum Oxidase 1 (ERO1)

A significant biological activity of this compound is its role as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[4][6] ERO1 is a key enzyme in the endoplasmic reticulum (ER) responsible for the formation of disulfide bonds in proteins, a critical step in their proper folding and maturation. The ERO1-PDI (Protein Disulfide Isomerase) pathway is a major source of oxidative stress in the ER.

The following diagram illustrates the ERO1-PDI pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing ERO1 Inhibition

The following workflow outlines a general experimental approach to confirm and characterize the inhibition of ERO1 by this compound.

Applications in Drug Development

The role of the ERO1-PDI pathway in various diseases, including cancer and neurodegenerative disorders, makes it an attractive target for therapeutic intervention.[6] By inhibiting ERO1, compounds like this compound can potentially modulate cellular responses to ER stress. This can be a valuable strategy in diseases where hyperactive protein folding and secretion contribute to pathology.

Potential Therapeutic Angles:

-

Oncology: In some cancers, tumor cells exhibit increased ER stress due to high rates of protein synthesis and secretion. Targeting ERO1 could selectively induce apoptosis in these stressed cancer cells.

-

Neurodegenerative Diseases: Misfolded protein aggregation is a hallmark of many neurodegenerative diseases. Modulating the ER folding environment through ERO1 inhibition could be a therapeutic approach.

-

Metabolic Diseases: ER stress is implicated in the pathogenesis of metabolic diseases like type 2 diabetes. ERO1 inhibitors could potentially alleviate this stress.

This compound serves as a valuable research tool for studying these pathways and for the initial stages of drug discovery. Its well-defined chemical structure makes it a suitable scaffold for the development of more potent and selective ERO1 inhibitors.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for 1-Bromo-2,4-dinitrobenzene, it should be handled with care. It is advisable to treat it as a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While direct experimental data is limited, the information on its known biological activity and the properties of analogous compounds offers a strong starting point for further investigation and application in scientific research.

References

- 1. ERO1-PDI Redox Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 181995-71-1 | Benchchem [benchchem.com]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene

CAS Number: 181995-71-1 (Note: The CAS number 64314-35-8 is not commonly associated with this compound)

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene is a substituted aromatic compound featuring a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. Its chemical structure, particularly the presence of strong electron-withdrawing nitro groups, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. This reactivity profile makes it a compound of interest for chemical synthesis and as a potential probe in biochemical systems. Notably, it has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), suggesting its potential utility in studying protein folding and cellular redox homeostasis.[1][2] This guide provides a comprehensive overview of its known properties, predicted spectral data, and relevant experimental considerations.

Physicochemical and Spectral Data

Due to the limited availability of primary literature on this specific compound, some of the following data are predicted based on the analysis of structurally related molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O₅ | [2] |

| Molecular Weight | 277.03 g/mol | [2] |

| Appearance | Yellow solid (supplied form) | [2] |

| Solubility | DMSO (100 mg/ml) | [2] |

| Storage | Store at -20°C under an inert atmosphere | [2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons expected between 7.0 and 9.0 ppm (two distinct signals, likely doublets with meta-coupling). Methoxy protons (-OCH₃) expected as a sharp singlet around 3.8 to 4.0 ppm.[1] |

| ¹³C NMR | Carbons bearing the nitro and bromo groups are expected to be significantly downfield. The carbon attached to the methoxy group will be at a relatively upfield position compared to other substituted carbons. The methoxy carbon is predicted to be around 55-60 ppm.[1] |

| Infrared (IR) | Strong absorptions for asymmetric and symmetric stretching of the nitro groups (NO₂) in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Characteristic bands for C-H and C=C bonds of the aromatic ring.[1] |

Chemical Reactivity and Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitro groups at the ortho and para positions relative to the bromine atom strongly activate the ring for nucleophilic attack. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The initial attack of a nucleophile is often the rate-determining step.[1]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Synthesis

General Experimental Protocol (Hypothetical):

The synthesis of a related isomer, 1-bromo-4-methoxy-2,3-dinitro-benzene, involves the nitration of 4-bromo-3-nitroanisole using a mixture of fuming nitric acid and sulfuric acid. A similar approach could likely be adapted for the synthesis of the title compound, starting from the appropriate isomer of bromo-methoxy-nitrobenzene or bromo-methoxy-benzene.

Example Protocol for a Related Compound (1-bromo-4-methoxy-2,3-dinitro-benzene):

-

4-Bromo-3-nitroanisole (10.0 g, 43.1 mmol) is added to a reaction vessel.

-

A mixture of fuming nitric acid (40 ml) and sulfuric acid (6 ml) is prepared.

-

The nitrating mixture is added dropwise to the 4-bromo-3-nitroanisole.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

The reaction is quenched by pouring it onto ice water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude material is purified by flash chromatography.

Biological Activity and Applications

Inhibition of Endoplasmic Reticulum Oxidase 1 (ERO1)

This compound is a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1][2] It exhibits weaker activity against the mouse ERO1α isoform, with a reported IC₅₀ of 400 µM.[2] ERO1 is an enzyme responsible for the introduction of disulfide bonds into proteins during their folding in the endoplasmic reticulum. The mechanism of inhibition is predicted to involve the formation of adducts with thiol groups.[2]

Caption: Proposed inhibition of ERO1 by forming an inactive adduct.

Experimental Assays

While specific protocols using this compound are not detailed in the available literature, its activity as an ERO1 inhibitor would likely be assessed using assays that measure ERO1-dependent oxidation. An example of a relevant assay is the in vitro monitoring of thioredoxin-1 (Trx1) oxidation.[2]

General Workflow for an ERO1 Inhibition Assay:

Caption: A generalized workflow for assessing ERO1 inhibition.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related dinitrobenzene compounds are often classified as toxic and irritants. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a reactive aromatic compound with potential applications in medicinal chemistry and chemical biology, highlighted by its activity as an ERO1 inhibitor. Further research is needed to fully characterize its physicochemical properties, elucidate its biological mechanisms of action, and develop optimized synthetic protocols. The information presented in this guide provides a foundation for researchers and drug development professionals interested in this compound.

References

Spectroscopic and Mechanistic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-5-methoxy-2,4-dinitrobenzene, a compound of interest in biochemical research. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also details generalized experimental protocols for spectroscopic analysis and explores the compound's involvement in key chemical and biological pathways, including Nucleophilic Aromatic Substitution (SNAr) and the inhibition of yeast Endoplasmic Reticulum Oxidase 1 (ERO1). This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Introduction

This compound is a highly activated aromatic halide. The presence of two strongly electron-withdrawing nitro groups and a methoxy group on the benzene ring significantly influences its chemical reactivity and spectroscopic characteristics. This compound has gained attention as a chemical probe for investigating complex biochemical pathways, notably as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1)[1]. Understanding its spectroscopic signature is crucial for its identification, characterization, and application in various research contexts.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely available in public databases[1]. The following tables summarize the predicted spectroscopic data based on the known spectral properties of analogous compounds, such as 1-bromo-2,4-dinitrobenzene and 1-methoxy-2,4-dinitrobenzene.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons in the downfield region[1].

| Predicted ¹H NMR Data | |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-3 | ~8.8 |

| H-6 | ~7.5 |

| -OCH₃ | ~4.1 |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring and one signal for the methoxy group carbon.

| Predicted ¹³C NMR Data | |

| Solvent | CDCl₃ |

| Frequency | 100 MHz |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~115 |

| C-2 (C-NO₂) | ~148 |

| C-3 (C-H) | ~128 |

| C-4 (C-NO₂) | ~140 |

| C-5 (C-OCH₃) | ~160 |

| C-6 (C-H) | ~110 |

| -OCH₃ | ~57 |

IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit strong absorption bands characteristic of the nitro and methoxy functional groups[1].

| Predicted IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1560 - 1500 |

| NO₂ Symmetric Stretch | 1380 - 1335 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 |

| C-H Aromatic Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ (⁷⁹Br) | 276 |

| [M]⁺ (⁸¹Br) | 278 |

| [M-NO₂]⁺ | 230, 232 |

| [M-OCH₃]⁺ | 245, 247 |

Experimental Protocols

Synthesis (General Procedure)

A plausible synthesis involves the nitration of a suitable precursor, such as 3-bromoanisole. A typical procedure would be:

-

Dissolve the starting material in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the mixture in an ice bath.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

-

Prepare a solid sample as a KBr pellet or a mull in Nujol.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Signaling Pathways and Logical Relationships

Nucleophilic Aromatic Substitution (SNAr) Pathway

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex[1][2][3].

References

Spectroscopic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of 1-Bromo-5-methoxy-2,4-dinitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental protocols, and logical visualizations to aid in the characterization of this compound.

Introduction

This compound is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its complex substitution pattern, featuring a bromine atom, a methoxy group, and two nitro groups, gives rise to a unique spectroscopic signature. Understanding its NMR and IR spectra is crucial for its identification, purity assessment, and for predicting its chemical behavior. This guide presents a detailed analysis of its expected spectral characteristics based on established spectroscopic principles and data from related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of the various functional groups on spectroscopic measurements.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-3 |

| ~7.8 | s | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-5 |

| ~148 | C-2 |

| ~140 | C-4 |

| ~130 | C-6 |

| ~120 | C-3 |

| ~115 | C-1 |

| ~58 | -OCH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1560-1500 | Strong | Asymmetric NO₂ stretch[1] |

| 1380-1335 | Strong | Symmetric NO₂ stretch[1] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1585 | Medium-Weak | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch |

| 1050-1000 | Medium | C-O-C stretch |

| ~750 | Strong | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, based on standard laboratory practices for similar aromatic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 20 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the diamond crystal of the UATR accessory.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Format: Transmittance.

Data Processing:

-

Perform a background scan of the empty UATR accessory before running the sample.

-

The software automatically subtracts the background from the sample spectrum.

-

Identify and label the major absorption peaks.

Visualization of Structure-Spectra Relationships and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical connections between the molecular structure and its spectral features, as well as the experimental workflow.

Caption: Structure-Spectra Correlation Diagram.

Caption: Spectroscopic Experimental Workflow.

References

An In-depth Technical Guide on the Electron-withdrawing Effects in 1-Bromo-5-methoxy-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electron-withdrawing effects in 1-Bromo-5-methoxy-2,4-dinitrobenzene. This molecule serves as a significant subject for studying nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry. The interplay of its substituent groups creates a unique electronic environment on the benzene ring, making it a valuable substrate for investigating reaction mechanisms and for the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in public databases, the following tables summarize the expected physicochemical properties and spectroscopic data based on the analysis of closely related compounds.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O₅ |

| Molecular Weight | 293.03 g/mol |

| Appearance | Expected to be a pale yellow crystalline solid |

| Melting Point | Not reported; likely in the range of 80-120 °C |

| Solubility | Soluble in common organic solvents (e.g., acetone, DMSO, DMF) |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.8 | s | - |

| H-6 | ~7.5 | s | - |

| -OCH₃ | ~4.0 | s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~115 |

| C-2 (C-NO₂) | ~148 |

| C-3 (C-H) | ~128 |

| C-4 (C-NO₂) | ~145 |

| C-5 (C-OCH₃) | ~160 |

| C-6 (C-H) | ~110 |

| -OCH₃ | ~57 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Asymmetric NO₂ Stretch | 1550-1520 | Strong |

| Symmetric NO₂ Stretch | 1350-1330 | Strong |

| C-O-C Stretch | 1280-1200 | Strong |

| C-Br Stretch | 680-550 | Medium |

Electron-withdrawing Effects and Reactivity

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the two nitro groups and, to a lesser extent, the bromine atom. These effects are partially counteracted by the electron-donating methoxy group.

-

Nitro Groups (-NO₂): The two nitro groups at positions 2 and 4 are strong electron-withdrawing groups through both inductive (-I) and resonance (-M) effects. They significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

-

Bromine Atom (-Br): The bromine atom is an electron-withdrawing group through its inductive effect (-I) and a weak deactivator. It also serves as a good leaving group in nucleophilic aromatic substitution reactions.

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (+M) and a weakly electron-withdrawing group through induction (-I). The resonance effect increases electron density at the ortho and para positions, which in this molecule are already substituted. Its overall effect is to slightly modulate the high electrophilicity of the ring.

This combination of substituents makes the carbon atom attached to the bromine (C-1) the primary site for nucleophilic attack. The stability of the resulting Meisenheimer complex is a key factor in the facility of SNAr reactions.

Visualizing Electronic Effects and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts of substituent effects and reaction mechanisms.

Experimental Protocols

The following are detailed methodologies for the synthesis of a related compound and a general procedure for nucleophilic aromatic substitution, which can be adapted for this compound.

Synthesis of 1-Bromo-2,4-dinitrobenzene (Adapted for this compound)

This protocol is adapted from the synthesis of 1-bromo-2,4-dinitrobenzene and would require optimization for the target molecule. The starting material would be 3-bromoanisole.

Materials:

-

3-bromoanisole

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Ethanol

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 10 g of 3-bromoanisole to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-bromoanisole in sulfuric acid over a period of 1 hour, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain purified this compound.

-

Dry the product under vacuum. Characterize by NMR and IR spectroscopy.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for reacting this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, DMF, DMSO)

-

Base (e.g., triethylamine, potassium carbonate, if necessary)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1 equivalent of this compound in the chosen solvent in a round-bottom flask.

-

Add 1.1 to 1.5 equivalents of the amine nucleophile to the solution. If the amine is used as its salt, add 2-3 equivalents of a non-nucleophilic base.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Typical reaction times can range from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

This guide provides a foundational understanding of the electron-withdrawing effects and reactivity of this compound. The provided data and protocols, while based on analogous compounds, offer a strong starting point for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental validation is recommended for precise characterization and optimization of reaction conditions.

An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Synthesis via Electrophilic Aromatic Substitution and Subsequent Nucleophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-5-methoxy-2,4-dinitrobenzene, focusing on its synthesis through electrophilic aromatic substitution and its primary role as a substrate in nucleophilic aromatic substitution reactions. While the highly deactivated nature of its aromatic ring makes it an unlikely candidate for direct electrophilic attack, understanding its synthesis is crucial to appreciating its chemical properties and applications.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrN₂O₅. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value / Description |

| Molecular Weight | 277.03 g/mol [1] |

| Appearance | Expected to be a yellow crystalline solid, similar to related dinitrobenzene compounds[2]. |

| Solubility | Likely soluble in common organic solvents, with partial miscibility in water[2]. |

| ¹H NMR Spectroscopy | The spectrum is expected to show two distinct signals for the aromatic protons in the downfield region (typically between 7.0 and 9.0 ppm) due to the strong electron-withdrawing effects of the substituents. A singlet for the methoxy group protons would appear more upfield.[1] |

| IR Spectroscopy | The infrared spectrum will be characterized by strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively[1]. Other bands would correspond to the C-O stretching of the methoxy group and C-H and C=C vibrations of the aromatic ring. |

Electronic Properties and Aromatic Reactivity

The reactivity of the benzene ring in this compound is dictated by the electronic effects of its substituents: one electron-donating group (methoxy) and three electron-withdrawing groups (two nitro groups and a bromine atom).

-

Electron-Withdrawing Groups (-NO₂, -Br): The two nitro groups are powerful electron-withdrawing groups, acting through both inductive and resonance effects. The bromine atom also withdraws electron density inductively. These groups significantly reduce the electron density of the aromatic ring.[1]

-

Electron-Donating Group (-OCH₃): The methoxy group is an activating group, donating electron density to the ring through resonance. However, its activating effect is overcome by the combined deactivating effect of the two nitro groups and the bromine atom.

This strong deactivation makes the aromatic ring highly resistant to further electrophilic aromatic substitution (EAS), as it is electron-poor and therefore not readily attacked by electrophiles.[1] Conversely, this electron deficiency makes the ring highly susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr) reactions. The nitro groups, particularly those at the ortho and para positions relative to the leaving group (bromine), can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thus facilitating the substitution.[1]

Synthesis via Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through a classic example of electrophilic aromatic substitution, specifically, the nitration of a less substituted benzene derivative. A plausible synthetic route involves the nitration of a bromo-methoxy-nitrobenzene precursor.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 4-Bromo-3-nitroanisole

The following is a representative protocol for the nitration of a similar compound, which illustrates the general methodology.[3]

Materials:

-

4-Bromo-3-nitroanisole (10.0 g, 43.1 mmol)

-

Fuming nitric acid (100%, 40 ml)

-

Sulfuric acid (95-98%, 6 ml)

-

Ethyl acetate

-

Cyclohexane

-

Ice water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of fuming nitric acid and sulfuric acid is prepared.

-

The 4-Bromo-3-nitroanisole is nitrated by the dropwise addition of the acid mixture.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

The reaction mixture is then poured onto ice water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to dryness.

-

The crude product is purified by flash chromatography (ethyl acetate/cyclohexane) to yield the dinitrated product.

Quantitative Data for a Similar Nitration:

| Reactant | Product | Reagents | Yield | Reference |

| 4-Bromo-3-nitroanisole | 1-Bromo-4-methoxy-2,3-dinitrobenzene | HNO₃ / H₂SO₄ | 44% | [3] |

| Bromobenzene | 1-Bromo-2,4-dinitrobenzene | Nitrating agent in water | 94.8% | [4] |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the primary reactivity of this compound is as a substrate in SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine atom, which is a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1]

Caption: Generalized mechanism for SNAr of the title compound.

Experimental Protocol: Reaction with Pyrrolidine (Example)

The following protocol for the reaction of a similar dinitrobenzene derivative with pyrrolidine illustrates a typical SNAr procedure.[5]

Materials:

-

1-Bromo-2,4-dimethyl-5-nitrobenzene (12g, 52mmol)

-

Pyrrolidine (2.12ml)

-

DMF/DMA (180ml)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-Bromo-2,4-dimethyl-5-nitrobenzene and pyrrolidine in DMF/DMA is heated in a sealed tube at 120°C overnight.

-

The mixture is diluted with water and extracted with EtOAc.

-

The organic layer is dried with Na₂SO₄ and concentrated to obtain the crude product.

Applications in Research and Drug Development

This compound and related compounds are valuable tools in various scientific fields:

-

Chemical Probes: This compound has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), making it a useful chemical probe for studying complex biochemical pathways.[1]

-

Synthetic Building Blocks: As a versatile intermediate, it serves as a starting material for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]

-

Biochemical Assays: Related compounds like 1-bromo-2,4-dinitrobenzene are used as substrates in protein determination and in glutathione S-transferase (GST) assays to study enzyme activity.[2]

Conclusion

This compound presents a fascinating case of dual reactivity. While its electron-deficient aromatic ring makes it a prime substrate for nucleophilic aromatic substitution, its synthesis relies on the principles of electrophilic aromatic substitution. This technical guide has provided a detailed overview of its synthesis, electronic properties, reactivity, and applications, offering valuable insights for researchers and professionals in the chemical and biomedical sciences.

References

- 1. This compound | 181995-71-1 | Benchchem [benchchem.com]

- 2. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]

- 3. 1-Bromo-4-methoxy-2,3-dinitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 1-bromo-2,4-dinitrobenzene | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [wap.guidechem.com]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nucleophilic Aromatic Substitution (SNAr) mechanism, with a specific focus on dinitrobenzene substrates. Dinitrobenzenes are classic examples used to study and perform SNAr reactions due to the significant activation provided by the two electron-withdrawing nitro groups. This document delves into the core mechanistic principles, presents quantitative kinetic data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Concepts of the SNAr Mechanism

Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions proceed via a distinct addition-elimination mechanism, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs).

The presence of one or more nitro groups ortho and/or para to a leaving group dramatically increases the aromatic ring's susceptibility to nucleophilic attack.[1] These EWGs delocalize the negative charge of the intermediate, thereby stabilizing it.

The generally accepted mechanism for the SNAr reaction is a two-step process:

-

Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction. The aromaticity of the ring is temporarily lost in this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the leaving group. This step is usually fast.

Recent research has also suggested the possibility of a concerted mechanism in some SNAr reactions, where the formation of the new bond and the breaking of the old bond occur in a single step, bypassing a stable Meisenheimer intermediate.[3] However, for highly activated systems like dinitrobenzenes, the stepwise mechanism involving a distinct Meisenheimer complex is well-established.

The Meisenheimer Complex

The Meisenheimer complex is a key intermediate in the SNAr reaction. It is a negatively charged species where the nucleophile has added to the aromatic ring, and the negative charge is delocalized over the ring and, most importantly, onto the electron-withdrawing nitro groups.[2] The stability of the Meisenheimer complex is a crucial factor in the feasibility of an SNAr reaction. Stable, isolable Meisenheimer salts have been characterized, providing strong evidence for the stepwise mechanism.[2]

Factors Influencing SNAr Reactions

Several factors govern the rate and outcome of SNAr reactions with dinitrobenzenes:

-

Nature of the Leaving Group: The "element effect" in SNAr reactions is often counterintuitive compared to SN2 reactions. For many SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack (the rate-determining step).

-

Nature of the Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. More potent nucleophiles will react faster. The relationship between nucleophile basicity and reaction rate can be explored through Brønsted plots.

-

Solvent Effects: The solvent can significantly influence the reaction rate by solvating the reactants and the transition state. Aprotic polar solvents are often used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

-

Electronic Effects of Substituents: The presence and position of electron-withdrawing substituents on the aromatic ring have a profound impact on the reaction rate. Hammett plots can be used to quantify the electronic effects of substituents on the reactivity of dinitrobenzene derivatives.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize key quantitative data from the literature, providing a basis for comparing the reactivity of various dinitrobenzene substrates under different conditions.

Table 1: Second-Order Rate Constants (k) for the Reaction of 1-X-2,4-dinitrobenzenes with Piperidine in Methanol at 25 °C

| Leaving Group (X) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |

| F | 3.50 | 79.5 |

| Cl | 0.044 | 1.0 |

| Br | 0.044 | 1.0 |

| I | 0.019 | 0.43 |

Data sourced from J. Org. Chem. 2012, 77, 18, 8135–8145.[2]

Table 2: Second-Order Rate Constants (k) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Various Amines in Acetonitrile at 25.0 °C

| Leaving Group (X) | Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |

| F | Piperidine | 3.86 x 10² |

| Cl | Piperidine | 4.35 |

| Br | Piperidine | 4.30 |

| I | Piperidine | 1.88 |

| F | Pyrrolidine | 1.21 x 10³ |

| Cl | Pyrrolidine | 14.5 |

| Br | Pyrrolidine | 14.2 |

| I | Pyrrolidine | 6.20 |

| F | Morpholine | 2.05 x 10¹ |

| Cl | Morpholine | 0.224 |

| Br | Morpholine | 0.220 |

| I | Morpholine | 0.096 |

Data compiled from J. Org. Chem. 2012, 77, 18, 8135–8145.[4]

Table 3: Second-Order Rate Constants (kNu) for the Reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with Anionic Nucleophiles in 80 mol% H₂O / 20 mol% DMSO at 25.0 °C

| Nucleophile | pKₐ of conjugate acid | Rate Constant (kNu, M⁻¹s⁻¹) |

| CN⁻ | 9.21 | 1.58 x 10⁻¹ |

| N₃⁻ | 4.72 | 2.51 x 10⁻² |

| PhS⁻ | 6.50 | 1.00 x 10¹ |

| OH⁻ | 15.7 | 4.47 x 10⁻³ |

| PhO⁻ | 9.99 | 1.26 x 10⁻² |

| 4-NO₂-PhO⁻ | 7.14 | 3.16 x 10⁻⁴ |

Data sourced from Can. J. Chem. 2015, 93, 1-6.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the SNAr of dinitrobenzenes.

Synthesis of a Dinitrobenzene Substrate: 2,4-Dinitrophenyl 4-Methylbenzenesulfonate

This protocol describes the synthesis of a dinitrobenzene derivative with a tosylate leaving group.

Materials:

-

2,4-Dinitrophenol

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethanol

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2,4-dinitrophenol (1.0 eq) in chilled dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add 4-methylbenzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution.

-

Slowly add N,N-diisopropylethylamine (2.0 eq) dropwise to the reaction mixture.

-

Allow the solution to stir at room temperature for 24 hours under a nitrogen atmosphere.

-

After 24 hours, dilute the mixture with additional dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pale-yellow crystals of 2,4-dinitrophenyl 4-methylbenzenesulfonate.[6]

Kinetic Analysis of an SNAr Reaction by UV-Vis Spectroscopy: Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine

This protocol outlines the procedure for monitoring the kinetics of the reaction between 1-chloro-2,4-dinitrobenzene and piperidine using UV-Visible spectroscopy.

Materials and Equipment:

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Piperidine

-

Methanol (spectroscopic grade)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in methanol (e.g., 1.0 x 10⁻² M).

-

Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine (typically around 375 nm).

-

Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 °C).

-

-

Kinetic Run:

-

Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

-

Initiate the reaction by injecting a small, known volume of the CDNB stock solution into the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the concentration of CDNB to ensure pseudo-first-order conditions.

-

Immediately start recording the absorbance at the predetermined λmax as a function of time.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.

-

Plot kobs versus the concentration of piperidine. The slope of this plot will give the second-order rate constant (k) for the reaction.[7][8]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the SNAr mechanism and experimental workflows.

Signaling Pathway: The SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Experimental Workflow: Kinetic Analysis using UV-Vis Spectroscopy

Caption: Workflow for kinetic analysis of an SNAr reaction.

Logical Relationship: Factors Affecting SNAr Reaction Rate

Caption: Key factors influencing the rate of SNAr reactions.

Conclusion

The nucleophilic aromatic substitution reaction of dinitrobenzenes is a cornerstone of organic chemistry, providing a robust method for the synthesis of a wide array of functionalized aromatic compounds. A thorough understanding of the underlying SNAr mechanism, particularly the role of the Meisenheimer complex and the factors that influence reaction kinetics, is essential for researchers, scientists, and professionals in drug development. The quantitative data and detailed experimental protocols presented in this guide offer a practical resource for the design, execution, and optimization of SNAr reactions involving dinitrobenzene substrates. The continued investigation into the nuances of this reaction, including the potential for concerted pathways, will undoubtedly lead to further advancements in synthetic methodology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of Meisenheimer Complexes with 1-Bromo-5-methoxy-2,4-dinitrobenzene

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Meisenheimer complexes, a critical reactive intermediate in nucleophilic aromatic substitution (SNA r) reactions. Due to the limited availability of specific experimental data for 1-Bromo-5-methoxy-2,4-dinitrobenzene, this paper presents a detailed analysis of the well-studied and structurally analogous compound, 1-chloro-2,4-dinitrobenzene, reacting with sodium methoxide. This analogue serves as a representative model to elucidate the kinetic, thermodynamic, and spectroscopic characteristics of Meisenheimer complex formation. This guide includes a compilation of quantitative data, detailed experimental protocols for kinetic and spectroscopic analysis, and visualizations of the reaction pathway and experimental workflow, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, enabling the synthesis of a wide array of substituted aromatic compounds. A key feature of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] These complexes are adducts formed between an electron-deficient aromatic compound and a nucleophile.[1] The presence of strong electron-withdrawing groups, such as nitro groups, on the aromatic ring is crucial for the stabilization of the negative charge in the Meisenheimer complex.[2]

This compound is a highly activated aromatic substrate poised for SNAr reactions. The two nitro groups at positions 2 and 4 effectively withdraw electron density from the benzene ring, facilitating nucleophilic attack. The bromine atom serves as a good leaving group. While specific studies on the Meisenheimer complex of this particular molecule are not extensively documented in publicly available literature, its reactivity can be reliably inferred from closely related and thoroughly investigated analogues.

This guide focuses on the reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide to form a Meisenheimer complex, providing a robust framework for understanding the analogous reaction with this compound.

Reaction Mechanism and Pathway

The SNAr reaction of a substituted nitroaromatic compound with a nucleophile proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is negatively charged and stabilized by the delocalization of this charge onto the electron-withdrawing nitro groups. The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product.

References

1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene is publicly available. The following guide is compiled from data on structurally similar compounds, including 1-bromo-2,4-dinitrobenzene and other aromatic nitro compounds. All safety and handling procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work with this chemical.

Executive Summary

This compound is a specialized chemical probe used in biochemical research, notably as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1). Due to the presence of nitro groups and a bromine atom on an aromatic ring, this compound is predicted to be hazardous. This guide provides a comprehensive overview of the extrapolated safety and handling precautions necessary for the safe use of this compound in a laboratory setting. All quantitative data is presented in tabular format for clarity, and detailed experimental protocols and logical workflows are provided.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess the following hazards.

Pictograms (Predicted):

Signal Word (Predicted): Danger

Predicted Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Causes severe skin burns and eye damage.[1]

-

May cause an allergic skin reaction.

-

May be harmful to aquatic life with long-lasting effects.

Precautionary Statements (Recommended):

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

Physical and Chemical Properties

| Property | Data for this compound (Predicted) | Data for 1-Bromo-2,4-dinitrobenzene (Reference) |

| Molecular Formula | C₇H₅BrN₂O₅ | C₆H₃BrN₂O₄[2] |

| Molecular Weight | 277.03 g/mol | 247.00 g/mol [2] |

| Appearance | Solid (Predicted) | Yellow Crystalline Solid[3] |

| Melting Point | Not available | 71-73 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Partly miscible in water[3] |

Handling and Storage

4.1 Safe Handling:

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[4][5]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Procedural: Avoid the formation of dust and aerosols.[4] Use non-sparking tools and avoid sources of ignition, as polynitro aromatic compounds can be explosive.[5]

4.2 Safe Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Containers: Keep containers tightly closed and properly labeled.[4]

Emergency Procedures

5.1 First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

5.2 Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

-

Risk Assessment: Before starting, perform a comprehensive risk assessment for all chemicals and procedures involved.

-

PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.

-

Work Area Preparation: Ensure the chemical fume hood is operational. Place an absorbent bench liner on the work surface.

-

Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial using a spatula. Avoid creating dust.

-

Solvent Addition: In the fume hood, add the appropriate solvent to the vial using a calibrated pipette.

-

Dissolution: Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved.

-

Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

-

Storage: Store the stock solution in a cool, dark, and well-ventilated area, following the storage guidelines in Section 4.2.

-

Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

-

Cleanup: Wipe down the work area with an appropriate solvent and decontaminate all equipment used. Wash hands thoroughly.

Visualizations

Caption: Workflow for responding to a chemical spill.

Caption: Logic for selecting appropriate PPE.

References

Technical Guide: Material Safety Data Sheet for 1-Bromo-5-methoxy-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene (CAS No. 181995-71-1) is publicly available. The following information is compiled from data on structurally similar compounds and should be used as a guide for handling and safety procedures. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound. Its structure, featuring a bromine atom, a methoxy group, and two nitro groups on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 181995-71-1 |

| Molecular Formula | C₇H₅BrN₂O₅ |

| Molecular Weight | 277.03 g/mol |

| Appearance | Predicted to be a solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Hazard Identification and Safety Data

Based on data from analogous compounds such as 4-Bromo-2-nitroaniline and 2-Bromo-4,6-dinitroaniline, this compound is expected to be hazardous. The primary hazards are likely to include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.

GHS Hazard Classification (Predicted)

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 |

Safety and Handling Precautions

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing nitro groups. The following is a general, hypothetical protocol for the reaction with a generic amine nucleophile.

Materials:

-

This compound

-

Amine of choice (e.g., piperidine, morpholine)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel, add this compound (1 equivalent).

-

Add the anhydrous solvent and stir until the starting material is fully dissolved.

-

Add the amine (1.2 equivalents) and the base (2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., Ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental workflow for a typical SNAr reaction.

Signaling Pathways and Logical Relationships

The reactivity of this compound in SNAr reactions is governed by the electronic effects of its substituents. The nitro groups strongly withdraw electron density from the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles. The methoxy group, being an electron-donating group, can influence the regioselectivity of the reaction, although its effect is generally outweighed by the powerful nitro groups.

Logical relationship in the SNAr mechanism.

Firefighting and Disposal Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

-

Dispose of this chemical in accordance with federal, state, and local regulations.

-

It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.

Methodological & Application

Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene is a highly activated aromatic compound extensively utilized in organic synthesis as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the bromine atom significantly polarizes the carbon-bromine bond, rendering the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The methoxy group at the meta position further influences the reactivity and regioselectivity of these transformations.

These application notes provide an overview of the reactivity of this compound and detailed protocols for its application in SNAr reactions with various nucleophiles, which are crucial for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science.

Reaction Mechanism

The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] In the subsequent, typically rapid, elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

Applications in Synthesis

The high reactivity of this compound makes it a valuable building block for the synthesis of a variety of substituted aromatic compounds. Common applications include:

-

Synthesis of N-Aryl Compounds: Reaction with primary and secondary amines provides straightforward access to N-substituted 5-methoxy-2,4-dinitroanilines, which are precursors to various dyes, pharmaceuticals, and agrochemicals.

-

Synthesis of Aryl Ethers: Reactions with alkoxides or phenoxides yield the corresponding aryl ethers, which are important structural motifs in many biologically active molecules.

-

Synthesis of Aryl Thioethers: Thiolates readily displace the bromide to form aryl thioethers, which have applications in materials science and as intermediates in organic synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for representative SNAr reactions of a closely related substrate, 1,4-dimethoxy-2,5-dinitrobenzene, which serves as a good model for the expected reactivity of this compound.

| Nucleophile | Product | Solvent | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Neat | Reflux, 2 h | 76 | [2][3][4][5] |

| Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | Neat | Reflux, 2 h | 82 | [2][3][4][5] |

Experimental Protocols

The following are detailed protocols for typical nucleophilic aromatic substitution reactions involving activated halonitrobenzenes. These can be adapted for reactions with this compound.

Protocol 1: General Procedure for the Reaction with Amines (e.g., Piperidine)

This protocol is adapted from the reaction of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine and is expected to be applicable to this compound.[2][3][4][5]

Materials:

-

This compound

-

Piperidine

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol).

-

Add an excess of piperidine (e.g., 4.0 mmol).

-

Heat the reaction mixture to reflux with stirring for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the red residue with ethyl acetate (20 mL).

-

Wash the organic layer with brine (3 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Expected Product: N-(5-methoxy-2,4-dinitrophenyl)piperidine

Protocol 2: General Procedure for the Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol is based on the general procedure for the synthesis of 2,4-dinitroanisole from 1-chloro-2,4-dinitrobenzene.[6]

Materials:

-

This compound

-

Sodium metal

-

Anhydrous methanol (MeOH)

-

Round-bottom flask

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.

-

To a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous methanol.

-

Slowly add the sodium methoxide solution to the solution of this compound at room temperature with stirring.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Expected Product: 1,5-Dimethoxy-2,4-dinitrobenzene

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

- 1. 5-METHOXY-2,4-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]

Application Notes and Protocols: 1-Bromo-5-methoxy-2,4-dinitrobenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene, also known as Erodoxin, is a valuable reagent and chemical probe in medicinal chemistry. Its highly electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of a diverse array of complex molecules. This reactivity profile allows for its use as a scaffold or building block in the development of targeted therapeutic agents. Notably, this compound has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), an enzyme involved in disulfide bond formation and protein folding.[1][2] Its ability to covalently modify thiol-containing proteins makes it a useful tool for probing enzymatic mechanisms and for the development of novel inhibitors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O₅ |

| Molecular Weight | 277.03 g/mol |

| Appearance | Yellow Solid |

| Solubility | Soluble in DMSO |

Applications in Medicinal Chemistry

Selective Inhibition of Endoplasmic Reticulum Oxidase 1 (ERO1)